5-Chloro-1H-imidazole-4-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLZTHAIAJLMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the Imidazole Scaffold
The imidazole (B134444) nucleus is a ubiquitous structural motif found in a wide array of biologically important molecules, including the amino acid histidine, purines in DNA, and numerous alkaloids. This prevalence in nature underscores its fundamental role in biological processes. In the realm of synthetic chemistry, the imidazole ring's aromaticity, coupled with the presence of both a weakly acidic N-H proton and a basic pyridinic nitrogen, allows for a diverse range of chemical modifications. This versatility enables chemists to fine-tune the steric and electronic properties of imidazole-containing compounds, making them ideal candidates for targeted interactions with biological macromolecules. Consequently, the imidazole scaffold is a key component in a multitude of approved drugs and compounds currently under investigation for various therapeutic applications.
Substituted Imidazole Carboxamides: a Class of Growing Interest
The introduction of a carboxamide group onto the imidazole (B134444) ring adds another layer of chemical functionality and potential for molecular interactions. The amide bond is a critical functional group in many biological molecules and pharmaceuticals, known for its ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.
Substituted imidazole carboxamides have garnered significant attention in recent years due to their diverse biological activities. Research has demonstrated their potential as antitumor, antiviral, and antimicrobial agents. For instance, certain substituted imidazole carboxamides have been investigated as inhibitors of key enzymes in cancer progression and viral replication. The specific substituents on the imidazole ring and the carboxamide nitrogen can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Placing 5 Chloro 1h Imidazole 4 Carboxamide in Context
Strategic Approaches to Regiocontrolled Imidazole Ring Synthesis
The construction of the imidazole ring can be achieved through various strategies, categorized by the number of bonds formed in the key cyclization step. These approaches offer different levels of control over the final substitution pattern.
One-Bond Formation Protocols for Imidazole Scaffolds
One-bond formation strategies typically involve the cyclization of a pre-functionalized linear precursor. A notable example is the nickel-catalyzed cyclization of amido-nitriles. rsc.org This method allows for the synthesis of 2,4-disubstituted NH-imidazoles under mild conditions, tolerating a variety of functional groups. rsc.org The reaction is believed to proceed through a nickel-catalyzed addition to the nitrile group, followed by tautomerization and dehydrative cyclization to yield the imidazole ring. rsc.org
Two-Bond Formation Methodologies for Imidazole Ring Construction
Two-bond formation reactions are a common and versatile approach to imidazole synthesis. These methods often involve the condensation of two building blocks that together provide all the necessary atoms for the imidazole core.
A classic and widely used example is the Debus-Radziszewski imidazole synthesis , a multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This method is used commercially for the production of several imidazole derivatives. wikipedia.org The reaction is thought to occur in two main stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.org
More recent developments in two-bond formation include:
Reaction of 2H-azirines with benzimidates: This zinc(II) chloride-catalyzed reaction forms trisubstituted NH-imidazoles by combining a C2–N3 fragment with an N1–C4–C5 unit. rsc.org
Metal-free reaction of α-azidoenones with nitriles: This method also yields tri-substituted NH-imidazoles. rsc.org
Pummerer-like rearrangement: This cascade reaction leads to highly substituted imidazoles under mild conditions and is tolerant of numerous functional groups. organic-chemistry.org
Copper-catalyzed reactions: Various copper-catalyzed methods have been developed, including the reaction of terminal alkynes with amidines and the reaction between two different isocyanides. organic-chemistry.org
A significant strategy for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles involves the Cu(OTf)₂- and I₂-catalyzed reaction of chalcones and benzylamines, which proceeds through an unusual C–C bond cleavage. acs.orgnih.gov This method is notable for its ability to utilize biologically relevant chalcones to produce diverse imidazole hybrids. acs.orgnih.gov
Three-Bond Formation Techniques in Imidazole Synthesis
Three-bond formation strategies offer a convergent approach to complex imidazoles. A recent example involves the copper-catalyzed reaction of imidamides with carboxylic acids. rsc.org This method allows for the regioselective substitution at the C-2 and C-4 positions, with the potential to introduce functionality at the C-5 position by including a nitroalkane in the reaction mixture. rsc.org
Synthetic Routes to this compound Precursors and Analogues
The synthesis of this compound relies on the availability of suitably functionalized imidazole precursors, particularly the imidazole-4-carboxamide core.
Synthesis of Imidazole-4-carboxamide Core Structures
The imidazole-4-carboxamide scaffold is a key intermediate in the synthesis of various biologically active molecules. researchgate.netcdnsciencepub.com Several methods have been developed for its construction. One approach involves the direct C–H arylation of commercially available ethyl imidazole-4-carboxylate precursors. researchgate.netcdnsciencepub.com
Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, provides a one-pot multicomponent procedure for synthesizing diversely functionalized imidazole-4-carboxylates. nih.gov This method allows for modulation of substituents at the C-2, N-3, and C-5 positions. nih.gov
Another strategy for creating 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the cycloaddition reaction between ethyl isocyanoacetate and a variety of imidoyl chlorides. nih.gov These ester intermediates can then be readily converted to the corresponding carboxylic acids and carbohydrazides. nih.gov
4-Amino-5-imidazolecarboxamide (AICA) is a crucial precursor and a commercially significant compound, serving as an intermediate in the synthesis of drugs like Temozolomide. google.comwhalecorporation.cominnospk.com An industrial production method for AICA has been developed that involves a two-step process. google.com
The first step is the synthesis of an intermediate by reacting diaminomaleonitrile (B72808) with formamide (B127407) in the presence of phosphorus oxychloride. google.com The second step involves the ring closure of this intermediate under alkaline conditions to generate 4-amino-5-imidazolecarboxamide. google.com This method is advantageous due to its use of simple and low-cost raw materials, short reaction steps, and reduced environmental impact by avoiding the generation of cyanide-containing wastewater. google.com
| Starting Materials | Reagents | Intermediate | Final Product |
| Diaminomaleonitrile, Formamide | Phosphorus oxychloride, Tetrahydrofuran | Intermediate 1 | 4-Amino-5-imidazolecarboxamide |
Table 1: Industrial Synthesis of 4-Amino-5-imidazolecarboxamide
This industrial process offers a scalable and efficient route to a key precursor for the synthesis of more complex imidazole derivatives. google.com
Conversion of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride to Free Base
The conversion of amino acid salts to their free base form is a critical step in many synthetic pathways. For instance, 5-amino-1H-imidazole-4-carboxamide (AICA) is often produced from the hydrolysis of hypoxanthine. acs.org While specific details on the conversion of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride to its free base are not extensively documented in the provided results, general methods for such conversions offer insight.
Typically, neutralizing the hydrochloride salt is required. Methods for converting amino acid hydrohalide salts to free amino acids include neutralization with triethylamine (B128534) followed by crystallization, or the use of ion-exchange columns. umich.edusciencemadness.org For small-scale or analytical purposes, conversion via the formation and subsequent solvolysis of trimethylsilyl (B98337) derivatives is also a viable option. umich.edu Another approach involves the use of propylene (B89431) or ethylene (B1197577) oxide. umich.edu The choice of method often depends on the scale of the reaction and the solubility of the resulting free base. umich.edusciencemadness.org
A patented industrial production method for 4-amino-5-imidazole formamide involves a reaction in a sodium hydroxide (B78521) solution, followed by cooling and pH adjustment with hydrochloric acid to precipitate the product. google.com
Chlorination Strategies for Imidazole Derivatives
The direct chlorination of the imidazole ring can be challenging due to the deactivating effect of the nitrogen atoms within the ring. chemsociety.org.nggoogle.com The tautomeric nature of N-unsubstituted imidazoles often leads to the formation of 4,5-dichloro derivatives rather than a mono-chloro product, as the 4 and 5 positions are chemically equivalent. chemsociety.org.ng
Various chlorinating agents and conditions have been explored to achieve selective chlorination. An environmentally friendly method utilizes chloramine-T for the C-3 chlorination of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazole (B1210989) scaffolds, yielding good results under neat conditions at room temperature. acs.org However, using N-chlorosuccinimide (NCS) under similar conditions did not yield the desired product. acs.org
Other approaches have involved reacting an imidazole derivative with hydrogen chloride in the absence of water to form the hydrochloride salt, which is then reacted with an excess of chlorine at elevated temperatures. google.com Solvents such as chlorinated aliphatic and aromatic hydrocarbons are often used in this process. google.com The oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has also been studied, with the reaction outcome being dependent on the specific conditions. researchgate.net
It has been noted that imidazole can catalyze chlorination by otherwise unreactive primary chloramines through the formation of more reactive imidazole chloramine (B81541) intermediates. nih.govnih.gov This catalytic activity is particularly relevant in biological systems where histidyl groups can react with primary chloramines. nih.gov
Synthesis of Halogenated Imidazole Carbaldehydes as Intermediates (e.g., 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde)
Halogenated imidazole carbaldehydes are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, a key component in the production of the angiotensin II antagonist, Losartan. tandfonline.comtandfonline.comacs.org
One synthetic route to this intermediate starts from 2-butylimidazole, which undergoes a five-step process including bromination, reduction, hydroxymethylation, and oxidation to yield a bromoaldehyde. tandfonline.com This bromoaldehyde is then converted to the final chloro-substituted product by heating in concentrated hydrochloric acid. tandfonline.com
Another approach involves the reaction of glycine (B1666218) methyl ester with an imidate to form an imidazolinone, which is then treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to produce the desired aldehyde. acs.org Oxidation of the corresponding hydroxymethyl imidazole using manganese dioxide or ceric ammonium (B1175870) nitrate (B79036) are also effective methods for preparing the carbaldehyde. tandfonline.comprepchem.com
Condensation reactions are fundamental to building the imidazole ring structure. The synthesis of 2-alkyl-4(5)-hydroxymethylimidazoles, precursors to carbaldehydes, can be achieved through the Weidenhagen reaction, which involves the condensation of an aldehyde, dihydroxyacetone, and ammonia in the presence of a copper salt. researchgate.net
Multi-component condensation reactions are also employed for the synthesis of substituted imidazoles. For instance, tetrasubstituted imidazoles can be synthesized from the condensation of benzyl, aldehydes, and anilines with ammonium acetate (B1210297). nih.gov The synthesis of 1,2,4-trisubstituted-(1H)-imidazoles can be achieved through an electrochemical oxidative tandem cyclization of aryl ketones and benzylamines. organic-chemistry.org
Oxidation is a key step in converting hydroxymethylimidazoles to their corresponding carbaldehydes. Manganese dioxide (MnO2) is a commonly used oxidizing agent for this transformation, typically carried out by heating the reactants in a suitable solvent mixture like dichloromethane/1,4-dioxan. tandfonline.comresearchgate.net Another effective oxidizing agent is ceric ammonium nitrate in glacial acetic acid. prepchem.com
The synthesis of the imidazole ring itself can involve dehydration. For example, the rearrangement of an oxazolone (B7731731) ring upon the addition of a primary amine leads to a diamide (B1670390) intermediate, which then cyclizes to form an imidazol-4-one with the loss of a water molecule. nih.gov
Solid-Phase Organic Synthesis Techniques for Imidazole Carboxamides
Solid-phase synthesis has emerged as a powerful tool for the efficient production of imidazole-containing compounds, including carboxamides and polyamides. nih.govcaltech.edu This methodology allows for the rapid synthesis of compound libraries with high purity. researchgate.net
One strategy utilizes a "catch and release" approach with a polystyrene-bound isocyanoacrylate for the synthesis of 1-substituted imidazole-4-carboxylates under microwave irradiation. researchgate.netacs.org Similarly, a Wang resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate has been used to synthesize imidazole-4-carboxylic acids. researchgate.net
For the synthesis of pyrrole-imidazole polyamides, a manual solid-phase protocol has been developed. nih.gov This involves the solution-phase synthesis of protected pyrrole (B145914) and imidazole carboxylic acid building blocks, followed by their sequential coupling on a solid support. nih.govcaltech.edu Optimized protocols for amide bond formation and cleavage from the resin ensure high yields of the final product. caltech.edu
Novel and Efficient Synthetic Approaches to Substituted Imidazole-4-Carboxylates
Recent research has focused on developing novel and efficient methods for synthesizing substituted imidazole-4-carboxylates. One such method involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated from 1,2-diaza-1,3-dienes and primary amines in the presence of aldehydes. nih.gov This one-pot, multicomponent procedure allows for the modulation of substituents at the N-3, C-2, and C-5 positions of the imidazole ring. nih.gov
Another approach involves the cycloaddition reaction between ethyl isocyanoacetate and a range of imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids or reacted with hydrazine (B178648) to form carbohydrazides. nih.gov
A method for catalytically synthesizing 1H-imidazole-4-carboxylic acid using an inorganic-salt composite catalyst has also been patented. google.com This process starts with ethyl acetamidoacetate and proceeds through enolization, cyclization, catalytic oxidation desulfurization, and hydrolysis. google.com
Cycloaddition Reactions Involving α-Isocyanoacetate Synthons
The use of α-isocyanoacetate esters as versatile building blocks, or synthons, is a cornerstone in the synthesis of various nitrogen-containing heterocycles, including imidazole-4-carboxylates. nih.gov These synthons are valuable because their α-carbon can be deprotonated to react with electrophiles, and the isocyano group can participate in cyclization reactions. nih.govnih.gov
One of the most effective strategies for creating 1,5-disubstituted-1H-imidazole-4-carboxylates involves the cycloaddition reaction between an α-isocyanoacetate ester and an imidoyl chloride. nih.gov This key step constructs the imidazole ring system. A general approach begins with the acylation of an aniline (B41778) derivative to form an amide, which is then converted to the corresponding imidoyl chloride. The subsequent reaction with ethyl isocyanoacetate, typically in the presence of a base, leads to the formation of the target 1,5-diaryl-1H-imidazole-4-carboxylate ester. nih.gov
Several synthetic methods leveraging α-isocyanoacetate synthons have been developed:
Condensation with Isothioureas: An early method involved the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas, catalyzed by copper(I) chloride, to yield imidazole-4-carboxylate esters. nih.gov
Reaction with 3-bromo-2-isocyanoacrylates (BICA): Key intermediates like BICA, derived from isocyanoacetate esters, can react with primary amines to form the imidazole ring. nih.gov
Three-Component Reactions: A copper-catalyzed, one-pot reaction of ethyl isocyanoacetate, a primary amine, and an aldehyde provides a direct route to 1,5-disubstituted-1H-imidazole-4-carboxylate esters. nih.gov
Annulation with Ketenimines: In the presence of a base like potassium tert-butoxide, α-isocyanoacetates can undergo annulation with ketenimines to efficiently produce disubstituted imidazole-4-carboxylate esters. nih.gov
Microwave-Assisted 1,5-Electrocyclization: Azavinyl azomethine ylides, generated from 1,2-diaza-1,3-dienes (which can be derived from isocyanoacetates), undergo microwave-assisted 1,5-electrocyclization to form diversely functionalized imidazole-4-carboxylates. This multicomponent procedure allows for modulation of substituents at the C-2, N-3, and C-5 positions. nih.gov
The following table summarizes the outcomes of a study on the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids, which are closely related to the target compound, starting from the corresponding esters synthesized via cycloaddition. nih.gov
| Entry | Ar¹ | Ar² | Product | Yield (%) |
| a | 4-ClC₆H₄ | 4-FC₆H₄ | 10a | 78 |
| b | 4-ClC₆H₄ | 4-ClC₆H₄ | 10b | 83 |
| c | 4-ClC₆H₄ | 4-BrC₆H₄ | 10c | 81 |
| d | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 10d | 75 |
| e | 4-ClC₆H₄ | 4-OCH₃C₆H₄ | 10e | 72 |
| f | 4-CH₃OC₆H₄ | 4-FC₆H₄ | 10f | 70 |
| g | 4-CH₃OC₆H₄ | 4-ClC₆H₄ | 10g | 68 |
| Data sourced from a study on the hydrolysis of 1,5-diaryl-1H-imidazole-4-carboxylate esters to their corresponding carboxylic acids. nih.gov |
Base-Mediated Annulation Protocols for Imidazole Carboxylates
Base-mediated reactions provide a powerful and often metal-free avenue for the synthesis of imidazole rings through annulation, which is the formation of a ring onto a pre-existing molecule. These protocols are characterized by their operational simplicity and ability to generate complex heterocyclic structures from accessible starting materials. researchgate.netresearchgate.net
A notable example is the base-mediated, one-pot, four-component reaction to synthesize imidazole-4(2H)-ones. This process involves the reaction of amino acid esters, aldehydes, alkynes, and amino alcohols. The mechanism proceeds through the formation of a propargylamine (B41283) precursor, which then undergoes a base-mediated conversion to a 1-azadiene. Subsequent intramolecular cyclization yields the imidazole-4(2H)-one core. researchgate.net
In the context of fused imidazole systems, base-mediated cyclization is also a key strategy. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines utilizes a sodium hydride (NaH) mediated 7-exo-dig cyclization. acs.org In these reactions, the base facilitates the removal of an acidic proton, initiating an intramolecular nucleophilic attack that leads to ring closure. acs.org The choice of base is critical; for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly accelerate intramolecular cyclizations that would otherwise proceed very slowly. nih.gov
The versatility of base-mediated strategies is further demonstrated in the synthesis of various imidazole derivatives:
From Enaminones: The use of cesium carbonate (Cs₂CO₃) as a base enables the cyclization of N-(2-haloaryl)enaminones to produce polysubstituted benzo[b] researchgate.netnih.govoxazepines, which can be precursors or analogues to imidazole-containing structures. researchgate.net
From Propargylamines: Propargylamines can react with carbodiimides in the presence of a base to afford substituted 2-aminoimidazoles via a [3+2] annulation. organic-chemistry.org
The table below details the synthesis of imidazole-fused benzoxazepines, illustrating the yields achieved through base-mediated cyclization reactions. acs.org
| Entry | Substrate | Product | Yield (%) |
| 1 | 8a | 9a | 85 |
| 2 | 8b | 9b | 80 |
| 3 | 5a | 11a | 75 |
| 4 | 5b | 11b | 65 |
| 5 | 5c | 11c | 70 |
| Data sourced from a study on the synthesis of imidazole-fused 1,4-benzoxazepines. acs.org |
Reactions at the Carboxamide Functionality (–CONH2)
The primary amide group (–CONH2) of this compound is a key site for derivatization, enabling the formation of various functional groups and heterocyclic systems.
The amide group can be further functionalized through amidation reactions to form N-substituted carboxamides. This is typically achieved by reacting the parent carboxamide with a suitable amine in the presence of a coupling agent. For instance, new 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivatives have been synthesized by reacting the corresponding carboxylic acid with various substituted amines. nih.gov This reaction is facilitated by a coupling reagent and a base, such as TBTU and DIPEA in DMF. nih.gov
Detailed research findings: A series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized and evaluated for their biological activity. nih.gov The synthesis involved the coupling of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid with a range of substituted anilines. nih.gov
Table 1: Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides
| Compound | Substituted Amine | Coupling Reagent | Base |
| 5a-o | Substituted anilines | TBTU | DIPEA |
Data from a study on the synthesis of novel benzimidazole-based derivatives. nih.gov
A notable derivatization of the carboxamide group is the formation of N-cyanocarboxamides. A novel synthetic method for preparing N-cyano-1H-imidazole-4-carboxamides has been developed, which offers advantages such as mild reaction conditions and simplified product isolation. nih.gov This method has been used to synthesize a series of N-cyano-1H-imidazole-4-carboxamide derivatives. nih.gov
Detailed research findings: A study reported the synthesis of sixteen new N-cyano-1H-imidazole-4-carboxamide derivatives. nih.gov The structures of these compounds were confirmed by spectral analysis. nih.gov
The amino group of 5-amino-1H-imidazole-4-carboxamide, a related precursor, readily undergoes condensation with various aromatic aldehydes to form Schiff bases. derpharmachemica.comresearchgate.net This reaction is a versatile method for introducing a wide range of substituents onto the imidazole scaffold. The formation of the azomethine group (-CH=N-) is a key transformation in this process. nih.gov
Detailed research findings: Schiff bases have been synthesized by reacting 5-amino-1H-imidazole-4-carboxamide with aldehydes such as benzaldehyde, p-chlorobenzaldehyde, and anisaldehyde. derpharmachemica.comresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol. derpharmachemica.com
Table 2: Examples of Schiff Bases Derived from 5-Amino-1H-imidazole-4-carboxamide
| Schiff Base | Aromatic Aldehyde |
| 1a | Benzaldehyde |
| 1b | p-Chlorobenzaldehyde |
| 1c | Anisaldehyde |
Data from a study on the synthesis of Schiff bases and thiazolidinone derivatives. derpharmachemica.comresearchgate.net
The Schiff bases derived from 5-amino-1H-imidazole-4-carboxamide can undergo further cyclization reactions to yield thiazolidinone derivatives. derpharmachemica.comresearchgate.net This is typically achieved by reacting the Schiff base with thioglycolic acid. derpharmachemica.com The formation of the thiazolidinone ring provides a scaffold with a broad spectrum of biological activities.
Detailed research findings: Thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide have been synthesized by the reaction of the corresponding Schiff bases with mercaptoacetic acid. derpharmachemica.comresearchgate.net The structures of these compounds were established using spectral data. derpharmachemica.comresearchgate.net
Reactions at the Imidazole Ring
The imidazole ring of this compound also presents opportunities for functionalization, particularly at the N-1 position.
The N-1 position of the imidazole ring can be substituted with various groups, such as alkyl or aryl moieties. The synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes has been achieved through the Vilsmeier-Haack reaction of 2-[alkyl(aryl)amino]acetamides. researchgate.net This indicates that the N-1 position is amenable to substitution, allowing for the introduction of diverse functional groups to modulate the properties of the molecule.
Detailed research findings: The synthesis of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes has been accomplished, demonstrating the feasibility of introducing aryl groups at the N-1 position. researchgate.net
Modifications and Substitutions at the C-2 Position
The C-2 position of the imidazole ring is a prime site for introducing molecular diversity due to the relative acidity of the C2-H proton and its susceptibility to metal-catalyzed functionalization. While direct C-2 functionalization of this compound is not extensively documented, established methodologies for other imidazole derivatives provide a clear roadmap for potential transformations.
Direct C-H Functionalization:
Recent advancements in transition metal-catalyzed C-H activation offer a powerful tool for the direct arylation and alkenylation of imidazoles. Nickel-catalyzed cross-coupling reactions, for instance, have been successfully employed for the C-2 arylation of various imidazole substrates with phenol (B47542) derivatives. rsc.orgrsc.org The use of a Ni(OTf)₂/dcype catalytic system in a tertiary alcohol solvent has proven effective for this transformation. rsc.orgrsc.org Similarly, palladium-catalyzed direct C-H arylation and alkenylation of imidazolones with a range of halides have been developed, showcasing the versatility of this approach. nih.gov These methods are highly regioselective for the C-2 position and are expected to be applicable to the this compound scaffold, allowing for the introduction of a wide array of aryl and alkenyl substituents.
A general approach for the regioselective and sequential arylation of all three C-H bonds of the imidazole core has been described, utilizing a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. acs.org This strategy allows for the selective C-2 arylation of SEM-protected imidazoles using both aryl bromides and chlorides as coupling partners under practical laboratory conditions. acs.org
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the functionalization of imidazole rings. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with a halide or triflate. While direct application on this compound is yet to be detailed, the principles suggest that conversion of the C-2 position to a halide or triflate would enable subsequent coupling reactions.
The table below summarizes potential C-2 modification strategies applicable to the this compound scaffold based on established methods for other imidazole derivatives.
| Reaction Type | Catalyst/Reagents | Potential Substituents | Key Features |
| Nickel-Catalyzed C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄, t-amylOH | Aryl groups from phenol derivatives or chloroarenes | High regioselectivity for C-2; tolerant of various functional groups. rsc.orgrsc.org |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Base | Aryl groups from aryl halides | Versatile method for C-C bond formation. nih.gov |
| SEM-Protected C-H Arylation | Pd catalyst, Aryl halide | Aryl groups | Sequential and regioselective arylation at C-2, C-4, and C-5. acs.org |
Transformations at the C-5 Position
The chlorine atom at the C-5 position of this compound represents a key handle for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent carboxamide group and the imidazole ring itself activates the C-5 position towards attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr):
The general mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group, in this case, the chloride ion. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, a condition met by the 4-carboxamide group in this scaffold.
Studies on related heterocyclic systems provide strong evidence for the feasibility of such transformations. For instance, 3-chloro-5-substituted-1,2,4-thiadiazoles have been shown to react readily with thiols, demonstrating the susceptibility of a halogen on a five-membered heteroaromatic ring to nucleophilic displacement. nih.govresearchgate.net
Potential nucleophiles for the substitution of the C-5 chloro group include:
Amines: Reaction with primary or secondary amines would lead to the corresponding 5-amino-1H-imidazole-4-carboxamide derivatives.
Thiols: Thiolates can displace the chloride to form 5-thioether-1H-imidazole-4-carboxamides.
Alkoxides and Phenoxides: These nucleophiles would yield 5-alkoxy- or 5-aryloxy-1H-imidazole-4-carboxamide derivatives.
The table below outlines potential transformations at the C-5 position.
| Nucleophile | Potential Product | Reaction Conditions |
| Amines (R₂NH) | 5-(Dialkylamino)-1H-imidazole-4-carboxamide | Typically requires heat and a base. |
| Thiols (RSH) | 5-(Alkylthio)-1H-imidazole-4-carboxamide | Often carried out in the presence of a base to generate the thiolate. |
| Alkoxides (RO⁻) | 5-Alkoxy-1H-imidazole-4-carboxamide | Requires anhydrous conditions. |
Hydrolysis Pathways of Imidazole Carboxamide Derivatives
The stability of the carboxamide group to hydrolysis is a critical factor in the design of imidazole-based therapeutics. The hydrolysis of the carboxamide can proceed under both acidic and basic conditions, and the electronic properties of the imidazole ring, including the presence of the chloro substituent, can influence the reaction rate.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In basic media, the hydrolysis of a carboxamide proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amine, which is subsequently protonated by the solvent. The presence of the electron-withdrawing chloro group at the C-5 position is expected to increase the electrophilicity of the C-4 carbonyl carbon, potentially accelerating the rate of base-catalyzed hydrolysis.
The table below summarizes the key aspects of the hydrolysis of the imidazole carboxamide.
| Condition | Key Steps | Influence of Scaffold |
| Acid-Catalyzed | Protonation of carbonyl oxygen, nucleophilic attack by water. | Protonation of imidazole ring may influence reactivity. |
| Base-Catalyzed | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate. | Electron-withdrawing chloro group may enhance the rate of hydrolysis. |
Structure Activity Relationship Sar Studies and Structural Optimization of 5 Chloro 1h Imidazole 4 Carboxamide Analogues
Design Principles for Imidazole-Based Bioactive Compounds
The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. nih.govdigitellinc.com It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This amphoteric nature, combined with its polarity and water solubility, allows for versatile interactions with biological targets like enzymes and receptors. nih.gov
Key design principles for crafting bioactive imidazole compounds often revolve around several factors:
Substituent Placement: The position of substituents on the imidazole ring significantly influences the molecule's interaction with its target. For instance, in the development of imidazole-1,2,3-triazole hybrids as anticancer agents, the placement of different functionalized alkyl or aryl side chains was crucial for their activity. nih.gov
Hybrid Pharmacophore Approach: Combining the imidazole nucleus with other known pharmacophores is a common strategy to create novel compounds with enhanced biological activity. nih.gov This approach was utilized in the design of imidazole-1,2,3-triazole hybrids, which showed promising anticancer properties. nih.gov
Modulation of Physicochemical Properties: The inherent properties of the imidazole ring, such as its electron-rich nature, can be fine-tuned through substitution to optimize the molecule's solubility, bioavailability, and metabolic stability. researchgate.net
Target-Specific Interactions: The design process is often guided by the structure of the biological target. For example, in the design of SARS-CoV-2 main protease inhibitors, the structure of the enzyme's active site informed the design of asymmetric imidazole-4,5-dicarboxamide derivatives. nih.govrsc.org
Bioisosteric Transformations in Imidazole Carboxamide Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve a compound's pharmacological profile. wikipedia.orgnih.gov This approach is categorized into classical and non-classical bioisosterism.
Classical Bioisosterism Applications
Classical bioisosteres possess similar sizes, shapes, and electronic configurations. acs.orgpharmacy180.com Examples of classical bioisosteric replacements include the substitution of a hydrogen atom with a fluorine atom or a hydroxyl group with an amine group. wikipedia.org In the context of imidazole carboxamides, classical bioisosterism can be applied to:
Modify the Carboxamide Group: The amide bond itself can be replaced by other groups with similar valency. For example, replacing the oxygen of a carbonyl group with sulfur to form a thioamide.
Alter Substituents on the Imidazole Ring: Halogen atoms like chlorine can be interchanged with other halogens or with groups like trifluoromethyl, which have similar steric and electronic properties. cambridgemedchemconsulting.com
A notable example is the development of Procainamide from Procaine, where the ester linkage in Procaine was replaced by an amide group, a classical bioisosteric substitution. This modification resulted in a longer duration of action. wikipedia.org
Non-Classical Bioisosteric Replacements
Non-classical bioisosteres are structurally different but evoke a similar biological response. wikipedia.orgpharmacy180.com These replacements often involve exchanging a functional group for a ring system or a more complex moiety. wikipedia.org
In the realm of imidazole-containing compounds, non-classical bioisosterism has been employed to:
Replace the Carboxamide Moiety with Heterocycles: Rings such as triazoles, oxadiazoles, or tetrazoles can serve as non-classical bioisosteres for the amide group. These heterocycles can mimic the hydrogen bonding capabilities of the amide while potentially offering improved metabolic stability and pharmacokinetic profiles. drughunter.com
Introduce Novel Scaffolds: In the development of quorum sensing inhibitors, the lactone ring of N-acyl homoserine lactones was replaced with an imidazoline (B1206853) ring, representing a non-classical bioisosteric substitution. mdpi.com
One of the most successful examples of non-classical bioisosterism is the development of the benzodiazepine, midazolam. Here, an imidazole moiety successfully replaced the amide bond of its predecessor, leading to a molecule with increased basicity, allowing for the formation of water-soluble salts. nih.gov
Synthesis and Evaluation of Diverse Derivative Libraries
The synthesis and subsequent biological evaluation of libraries of derivatives are crucial steps in SAR studies to identify compounds with improved activity and properties.
Symmetric and Dissymmetric Imidazole-4,5-dicarboxamide Derivatives
Researchers have synthesized and evaluated both symmetric and dissymmetric (asymmetric) imidazole-4,5-dicarboxamide derivatives.
Symmetric Derivatives: A series of symmetric bis(imidazole-4,5-dicarboxamides) have been prepared, often substituted with amino acid esters and various linker groups. nih.gov
Asymmetric Derivatives: In the search for inhibitors of the SARS-CoV-2 main protease, a series of asymmetric imidazole-4,5-dicarboxamide derivatives were designed and synthesized. nih.govrsc.org These compounds were evaluated for their in vitro inhibitory activity. nih.govrsc.org
The synthesis of these asymmetric derivatives often involves a multi-step process starting from benzimidazole (B57391) or 2-methylbenzimidazole. nih.govrsc.org The evaluation of these compounds led to the identification of potent inhibitors. For instance, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed significant inhibitory potency against the SARS-CoV-2 main protease. rsc.org
Table 1: Asymmetric Imidazole-4,5-dicarboxamide Derivatives as SARS-CoV-2 Main Protease Inhibitors
| Compound | Substituent at C2 | R Group on Carboxamide | IC50 (µM) |
| 5a2 | Methyl | 4-Chlorophenyl | 4.79 ± 1.37 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. rsc.org
N-Substituted Imidazole Carboxamide Derivatives
The synthesis of N-substituted imidazole carboxamide derivatives has also been a focus of research, particularly for developing new antimicrobial agents. nih.govnih.gov A common synthetic route involves reacting an imidazole ester with various amines to yield the desired N-substituted products. nih.govresearchgate.net
The evaluation of these derivatives against a panel of bacteria and fungi has identified compounds with significant antimicrobial activity. nih.govnih.gov For example, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was found to be a particularly active antibacterial compound in one study. ijpsonline.com
Table 2: Antimicrobial Activity of N-Substituted Imidazole Derivatives
| Compound | Substituent on Amide Nitrogen | Minimum Inhibitory Concentration (MIC) in mg/ml |
| 1a | Benzyl | - |
| 1b | Cyclohexyl | - |
| 1c | Phenyl | - |
| 1d | 4-Chlorophenyl | - |
| 1e | 4-Nitrophenyl | - |
Note: Specific MIC values were not provided in the abstract, but compound 1b was identified as the most active. nih.gov
This systematic approach of designing, synthesizing, and evaluating diverse libraries of imidazole carboxamide derivatives is essential for elucidating detailed SAR and for the successful optimization of lead compounds into potential drug candidates.
Pyrazole (B372694) and Triazole Scaffold Analogues
Pyrazole Analogues:
Research into pyrazole carboxamides has revealed their potential as potent antagonists for the cannabinoid-1 (CB1) receptor. nih.gov In these studies, the pyrazole core serves as a central scaffold, with various substituents at different positions influencing the compound's affinity and efficacy. While not directly starting from 5-chloro-1H-imidazole-4-carboxamide, the SAR data from these pyrazole carboxamides provides valuable insights. For instance, it has been demonstrated that modifications to the amide portion of the molecule can be well-tolerated, leading to the identification of several potent CB1 receptor antagonists with low- and sub-nanomolar potencies. nih.gov
In the field of agrochemicals, novel pyrazole-4-carboxamide derivatives have been designed and synthesized, exhibiting significant fungicidal activities. nih.gov These compounds, developed by using active fungicides like fluxapyroxad (B1673505) and flutolanil (B150245) as parent structures, have shown excellent efficacy against corn rust, in some cases surpassing that of commercial fungicides. nih.gov Molecular docking studies suggest that these compounds may act by interacting with succinate (B1194679) dehydrogenase (SDH) through hydrogen bonding. nih.gov
A parallel solution-phase synthesis has been developed for 1-substituted 5-(5-oxopyrrolidin-3-yl)-1H-pyrazole-4-carboxamides, which are considered conformationally constrained analogues of histamine (B1213489). thieme-connect.de This synthetic approach allows for the creation of a library of diverse compounds, facilitating extensive SAR studies. thieme-connect.de
| Compound Class | Key Structural Features | Observed Activity |
| Pyrazole Carboxamides | Diverse motifs on the eastern amide part of the rimonabant (B1662492) template | Potent CB1 receptor antagonists nih.gov |
| Pyrazole-4-carboxamides | Based on fluxapyroxad and flutolanil structures | Excellent fungicidal activity against corn rust nih.gov |
| 1-Substituted 5-(5-oxopyrrolidin-3-yl)-1H-pyrazole-4-carboxamides | Conformationally constrained histamine analogues | Histamine analogue activity thieme-connect.de |
Triazole Analogues:
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form stable hybrid molecules with enhanced biological properties. nih.govresearchgate.net 1,2,3-Triazole hybrids have shown promise as anticancer agents by potentially overcoming multidrug resistance and reducing side effects. nih.gov These hybrids often possess multi-targeted mechanisms of action within cancer progression pathways. nih.gov
In the context of antiviral research, triazole derivatives have been identified as potential inhibitors of the SARS-CoV and MERS-CoV nsp13 helicase. nih.gov Specifically, a triazole derivative, SSYA10-001, was found to inhibit SARS-CoV replication. nih.gov Furthermore, certain triazole compounds have demonstrated non-covalent inhibition of the SARS-3CLpro enzyme, presenting a novel mechanism of action for antiviral drug design. nih.gov
The modular synthesis of 1,2,3-triazole-based hybrids allows for the connection of two different bioactive pharmacophores, a strategy that has been effectively used to develop multifunctional agents. researchgate.net
| Compound Class | Key Structural Features | Observed Activity |
| 1,2,3-Triazole Hybrids | Combination of triazole with other bioactive pharmacophores | Anticancer, potential to overcome multidrug resistance nih.govresearchgate.net |
| Triazole Derivatives | e.g., SSYA10-001 | Inhibition of SARS-CoV and MERS-CoV helicase nih.gov |
| Non-covalent Triazole Inhibitors | - | Inhibition of SARS-3CLpro nih.gov |
Sulphonamide Derivatives of Imidazole Carboxamides
The incorporation of a sulphonamide moiety into the imidazole carboxamide framework has been explored to generate compounds with a range of biological activities. Sulphonamides are a well-established class of therapeutic agents with diverse applications. ekb.egresearchgate.net
The synthesis of sulphonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide (AICA) has been reported. nih.gov However, these specific imidazole-sulphonamides and their purine (B94841) 6-sulfonyl analogue derivatives did not exhibit significant inhibitory activity against the growth of L1210 cells in culture, nor were they notable inhibitors of human hypoxanthine-guanine phosphoribosyltransferase or milk xanthine (B1682287) oxidase. nih.gov
In contrast, other studies have focused on the synthesis and antibacterial evaluation of novel imidazole and benzimidazole sulphonamides. nih.gov By attaching a sulphonamide moiety to an imidazole or benzimidazole ring, researchers have created compounds with promising antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The synthetic strategy often involves combining two or more pharmacologically active moieties within a single molecule. nih.gov
The general structure-activity relationship for sulphonamide drugs indicates that the sulphonamide group should be directly attached to the benzene (B151609) ring for optimal activity. ekb.eg Any substitution that moves this group away from the ring tends to reduce or eliminate its biological effect. ekb.eg
| Compound Class | Key Structural Features | Observed Activity |
| Sulphonyl analogues of AICA | Sulphonamide replacing the carboxamide group | No significant anticancer or enzyme inhibitory activity nih.gov |
| Imidazole and Benzimidazole Sulphonamides | Sulphonamide moiety attached to the imidazole/benzimidazole core | Promising antibacterial activity nih.gov |
Hydrazide and Hydrazone Derivatives
Hydrazide and hydrazone derivatives of imidazole carboxamides represent another important class of compounds with a broad spectrum of biological activities. mdpi.comnih.gov The azometine group (-NHN=CH-) present in hydrazones is a key pharmacophore that contributes to their diverse pharmacological profile. mdpi.comresearchgate.net
A new series of hybrid compounds incorporating both an imidazole ring and a hydrazone moiety have been synthesized and evaluated for their anticancer and carbonic anhydrase (CA) inhibitory activities. nih.gov Some of these compounds displayed significant anticancer activity against prostate cancer cell lines and also acted as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov
Furthermore, studies on imidazole-derived hydrazones have demonstrated their potential as antifungal agents. scilit.com Specifically, certain 4(5)-imidazolecarboxaldehyde benzoyl hydrazone derivatives have shown high activity against Candida glabrata and Cladosporium cladosporioides, in some instances exceeding the efficacy of the reference compound nystatin. scilit.com Hydrazones bearing imidazole moieties have also been screened for their antibacterial activity against various bacterial strains. nih.gov
The biological activity of hydrazone derivatives is often influenced by the nature of the substituents on the aryl moiety attached to the imine group. researchgate.net
| Compound Class | Key Structural Features | Observed Activity |
| Imidazole-Hydrazone Hybrids | Imidazole ring linked to a hydrazone moiety | Anticancer (prostate) and carbonic anhydrase inhibitory activity nih.gov |
| 4(5)-Imidazolecarboxaldehyde Benzoyl Hydrazones | Benzoyl hydrazone derived from imidazolecarboxaldehyde | Antifungal activity against Candida glabrata and Cladosporium cladosporioides scilit.com |
| Hydrazones bearing Imidazoles | General class of imidazole-hydrazone derivatives | Antibacterial activity nih.gov |
Computational and Spectroscopic Methodologies in Imidazole Carboxamide Research
Computational Chemistry Applications
Computational chemistry provides powerful in silico tools to predict the biological potential of molecules like 5-Chloro-1H-imidazole-4-carboxamide, saving significant time and resources in the drug discovery process.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the potential interactions between a drug candidate and its biological target.
In the context of imidazole (B134444) carboxamide research, docking simulations are widely employed to explore inhibitory potential against various protein targets. For instance, studies on imidazole derivatives have used molecular docking to assess their binding affinities against targets like the SARS-CoV-2 main protease (Mpro) and Mycobacterium tuberculosis cytochrome b subunit (QcrB). nih.govmdpi.com These simulations calculate a binding affinity score, often in kcal/mol, which indicates the strength of the interaction. For example, docking studies of N-(2-phenoxy)ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) derivatives against a modeled QcrB protein showed binding affinities ranging from -6.5 to -10.1 kcal/mol. nih.gov
The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. mdpi.comnih.gov For imidazole derivatives targeting the SARS-CoV-2 Mpro, interactions with critical residues like HIS 41 and CYS 145 have been observed. mdpi.comnih.gov These insights are fundamental for predicting the efficacy of a compound and for guiding the design of more potent analogs. The stability of the ligand-protein complex identified through docking is often further validated using molecular dynamics (MD) simulations. mdpi.com
Table 1: Examples of Molecular Docking Studies on Imidazole Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis QcrB | Binding affinities suggested strong potency, identifying potential lead compounds for anti-tubercular drug discovery. nih.gov |
| Phenyl-substituted 1H-imidazoles | SARS-CoV-2 Mpro, Spike Protein (Spro) | Bisimidazole C2 showed high binding scores against targets, with its aromatic rings contributing significantly to the binding. nih.gov |
| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 Main Protease | Docking studies helped to prove that the designed compounds interact at the active site of the enzyme. rsc.org |
| Imidazole and Benzimidazole (B57391) Conjugates | M. tuberculosis InhA | Molecular docking results confirmed the experimental findings of inhibitory action. nih.gov |
Structure-Activity Relationship (SAR) Analysis through Computational Models
Structure-Activity Relationship (SAR) analysis establishes a connection between the chemical structure of a molecule and its biological activity. Computational models are instrumental in defining these relationships, allowing researchers to predict the activity of novel compounds based on their structural features.
For imidazole carboxamides, SAR studies have been conducted to optimize their cytotoxic or antimicrobial properties. nih.gov By synthesizing a library of related compounds and evaluating their activity, researchers can identify which structural modifications lead to enhanced effects. For example, in a study of imidazo[1,2-b]pyrazole-7-carboxamides, a 67-membered library was constructed to determine the SAR, leading to the identification of analogues with sub-micromolar cytotoxic activities. nih.gov
These studies systematically explore the effects of different substituents on the imidazole ring and the carboxamide moiety. mdpi.com The findings reveal which functional groups are essential for activity and how modifications can fine-tune properties like binding affinity and selectivity. mdpi.com This information provides a rational basis for hit-to-lead optimization, guiding the development of more effective therapeutic agents. nih.gov
Advanced Spectroscopic Characterization of Imidazole Carboxamide Derivatives
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of newly synthesized compounds like this compound.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
For an imidazole derivative, specific signals in the NMR spectrum confirm its structure. In ¹H NMR spectra of imidazole compounds, protons on the imidazole ring typically appear as singlets or multiplets in the aromatic region (δ 7-8 ppm). rsc.orgchemicalbook.com For example, ¹H NMR data for 2,4,5-triphenyl-1H-imidazole shows multiplet signals for the phenyl protons between δ 7.24 and 8.10 ppm and a characteristic broad singlet for the N-H proton around δ 12.76 ppm. rsc.org
¹³C NMR spectra complement this information, with carbon atoms of the imidazole ring resonating at specific chemical shifts. rsc.orgchemicalbook.com The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons, confirming the molecular skeleton. nih.gov
Table 2: Predicted and Observed NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives
| Nucleus | Predicted Shift Range (ppm) for Imidazole Ring | Example: 2,4,5-Triphenyl-1H-imidazole rsc.org |
|---|---|---|
| ¹H NMR | ||
| Imidazole N-H | 12.0 - 13.0 (broad) | 12.76 (br) |
| Imidazole C-H | 7.0 - 8.5 | N/A (substituted) |
| ¹³C NMR | ||
| Imidazole Carbons | 115 - 145 | 125.66 - 145.85 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the IR spectrum. libretexts.org
For this compound, key functional groups would produce distinct absorption bands. The N-H stretch of the imidazole ring and the amide group would appear as a broad band in the 3100-3500 cm⁻¹ region. rsc.org The C=O (carbonyl) stretch of the carboxamide is a strong, sharp peak typically found around 1650-1700 cm⁻¹. ekb.eg Other characteristic peaks include C-N stretching and C-Cl stretching vibrations, which further confirm the compound's structure. researchgate.net For instance, the IR spectrum of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole shows characteristic peaks at 3439 cm⁻¹ (N-H), 3060 cm⁻¹ (aromatic C-H), and 1599 cm⁻¹ (C=N/C=C). rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Amide & Imidazole | N-H Stretch | 3100 - 3500 | Strong, broad |
| Aromatic/Imidazole | C-H Stretch | 3000 - 3100 | Medium |
| Amide | C=O Stretch | 1650 - 1700 | Strong, sharp |
| Imidazole Ring | C=N / C=C Stretch | 1450 - 1600 | Medium to strong |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic [M+2]⁺ peak, with an intensity approximately one-third of the [M]⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
During fragmentation analysis, the molecule breaks apart in a predictable manner. nih.gov Common fragmentation pathways for imidazole carboxamides involve the loss of small, stable molecules or radicals. nih.govlibretexts.org For this compound, expected fragments could result from the cleavage of the carboxamide group (-CONH₂) or the loss of the chlorine atom. These fragmentation patterns serve as a fingerprint, helping to confirm the proposed structure. researchgate.net For example, in the analysis of 5-aminoimidazole-4-carboxamide (B1664886) (AICA), tandem mass spectrometry (MS/MS) monitored the transition from the parent ion (m/z 127) to a key fragment ion (m/z 110) for quantification. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound (C₄H₄ClN₃O)
| Ion | Formula | Predicted m/z | Significance |
|---|---|---|---|
| [M]⁺ | [C₄H₄³⁵ClN₃O]⁺ | 145.01 | Molecular Ion |
| [M+2]⁺ | [C₄H₄³⁷ClN₃O]⁺ | 147.01 | Isotope Peak (confirms presence of Cl) |
| [M-CONH₂]⁺ | [C₃H₂ClN₂]⁺ | 101.00 | Loss of carboxamide group |
| [M-Cl]⁺ | [C₄H₄N₃O]⁺ | 110.04 | Loss of chlorine atom |
Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC-MS/MS)
The assessment of purity is a critical step in the synthesis and characterization of pharmaceutical compounds and research chemicals, including this compound. Chromatographic techniques are fundamental to this process, allowing for the separation of the main compound from any impurities, starting materials, or by-products.
Thin-Layer Chromatography (TLC):
Thin-layer chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for determining the purity of a sample, monitoring the progress of a chemical reaction, and identifying compounds. In the context of imidazole derivatives, TLC is employed to get a quick snapshot of the number of components in a sample. acs.org
The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential movement results in the separation of the components. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system. For the analysis of novel imidazole derivatives, the purity and reaction progress are often monitored by TLC. acs.org
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
For a more quantitative and sensitive purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. HPLC separates compounds with high resolution, while the mass spectrometer provides information about the mass-to-charge ratio of the components, allowing for their identification and quantification.
In a typical HPLC-MS/MS analysis of an imidazole carboxamide derivative, the sample would be injected into the HPLC system. The choice of the column (e.g., a C18 reversed-phase column) and the mobile phase composition (often a mixture of an aqueous solution with an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) are optimized to achieve good separation.
As the separated components elute from the HPLC column, they enter the mass spectrometer's ion source, where they are ionized. The precursor ions are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis. While specific HPLC-MS/MS methods for this compound are not widely published, methods for structurally similar compounds like 5-amino-1,2,3-triazole-4-carboxamides have been developed to support medicinal chemistry programs. researchgate.net For these related compounds, HPLC-MS/MS is used to determine purity and to study their metabolic stability in liver microsomes. researchgate.net
| Parameter | Typical HPLC-MS/MS Conditions for Imidazole Derivatives |
| HPLC System | Agilent or Waters Acquity |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
This table represents typical starting conditions for method development for imidazole derivatives and would require optimization for this compound.
Crystal Structure Analysis (e.g., X-ray Diffraction)
X-ray diffraction analysis of single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This information is invaluable for confirming the absolute structure of a synthesized compound, understanding intermolecular interactions, and for structure-based drug design.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.
For various imidazole and benzimidazole derivatives, single-crystal X-ray diffraction has been used to unequivocally confirm their synthesized structures. nih.govnih.gov For instance, in the characterization of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives, X-ray crystallography could be used to confirm the substitution pattern on the aromatic ring and the conformation of the carboxamide group. nih.gov Similarly, the crystal structures of 1,5-diaryl-1H-imidazole-4-carboxylates have been determined to understand their molecular geometry.
Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected crystallographic parameters. For example, a related compound, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, which shares the chloro-imidazole core, has been synthesized and its structure could be confirmed by X-ray diffraction.
| Parameter | Example Crystal Data for a Substituted Imidazole |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.678 |
| β (˚) | 98.76 |
| Volume (ų) | 1324.5 |
| Z | 4 |
This table provides example crystallographic data for a substituted imidazole derivative to illustrate the type of information obtained from an X-ray diffraction study. The data does not correspond to this compound.
The detailed structural information from X-ray crystallography, such as bond lengths, bond angles, and intermolecular hydrogen bonding patterns, is crucial for understanding the physicochemical properties of the compound and its potential interactions with biological targets.
Emerging Research Applications and Potential of the 5 Chloro 1h Imidazole 4 Carboxamide Scaffold
Role as a Versatile Intermediate in Pharmaceutical Research
5-Chloro-1H-imidazole-4-carboxamide and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The chlorinated imidazole (B134444) core provides a reactive and functionalizable platform for creating complex molecules with therapeutic potential.
One of the notable applications of this scaffold is in the synthesis of 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, a key intermediate for various bioactive molecules. chemimpex.comresearchgate.net This aldehyde derivative is instrumental in developing novel antifungal and antibacterial agents. chemimpex.com Its unique structure and reactivity make it a valuable asset in medicinal chemistry for addressing significant health challenges. chemimpex.com
Furthermore, the imidazole-4-carboxamide moiety is a core component in the synthesis of compounds targeting viral diseases. For instance, it serves as a precursor for molecules that inhibit the replication of viruses like HIV-1 and SARS-CoV-2. nih.govnih.govresearchgate.net The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the final compounds.
Exploration in Agrochemical Research
In addition to its pharmaceutical applications, the this compound scaffold has been explored in the field of agrochemical research. The structural features that make it valuable in drug discovery also lend themselves to the development of new crop protection agents. chemimpex.com
Specifically, derivatives such as 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde are utilized in the formulation of agrochemicals for pest control. chemimpex.com The aim is to create effective solutions that can protect crops from various pests while minimizing environmental impact, contributing to sustainable agriculture. chemimpex.com Research in this area focuses on leveraging the reactivity of the chlorinated imidazole ring to synthesize novel pesticides and herbicides.
Development of Enzyme Inhibitors and Modulators Based on the Imidazole Carboxamide Scaffold
The imidazole-4-carboxamide scaffold has proven to be a fertile ground for the discovery and development of potent and selective enzyme inhibitors and modulators. Its ability to engage in various non-covalent interactions with enzyme active sites makes it an attractive core for designing targeted therapies.
Inhibitors of Viral Replication Enzymes (e.g., HIV-1 Integrase, SARS-CoV-2 Main Protease)
A significant area of research has focused on the development of imidazole-4-carboxamide derivatives as inhibitors of viral enzymes essential for replication.
HIV-1 Integrase: Novel 5-carbonyl-1H-imidazole-4-carboxamides have been identified as inhibitors of the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.govresearchgate.net This allosteric inhibition approach offers a promising strategy to overcome clinical resistance to existing antiretroviral drugs. nih.govresearchgate.net By targeting the protein-protein interaction necessary for viral integration, these compounds can effectively reduce viral replicative capacity. nih.govresearchgate.net
SARS-CoV-2 Main Protease (Mpro): The SARS-CoV-2 main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govrsc.org Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized to inhibit this enzyme. nih.govrsc.org One such derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated significant inhibitory potency against the SARS-CoV-2 main protease. nih.govrsc.org These compounds have been shown to be non-toxic to human cells, highlighting their potential as therapeutic agents. nih.govrsc.org
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | SARS-CoV-2 Main Protease | 4.79 ± 1.37 μM | nih.govrsc.org |
| 5-carbonyl-1H-imidazole-4-carboxamide derivatives | HIV-1 Integrase-LEDGF/p75 interaction | >20 µM | researchgate.net |
Modulators of Protein-Protein Interactions (e.g., HIV-1 IN-LEDGF/p75)
The interaction between viral proteins and host cellular factors is crucial for successful viral replication. The this compound scaffold has been instrumental in developing modulators of these protein-protein interactions.
A key example is the inhibition of the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75). nih.govresearchgate.netnih.gov This interaction is essential for tethering the viral pre-integration complex to the host chromatin. nih.gov By disrupting this interaction, imidazole-4-carboxamide-based inhibitors can prevent the integration of the viral genome into the host DNA. nih.govresearchgate.net These allosteric inhibitors represent a novel class of anti-HIV agents that can complement existing therapies. nih.govresearchgate.net Research has led to the identification of 5-carbonyl-1H-imidazole-4-carboxamides that effectively inhibit this interaction in vitro. nih.govresearchgate.net
Inhibitors of Protease-Activated Receptor 2 (PAR-2)
While direct research linking this compound to PAR-2 inhibitors is not extensively available in the provided search results, the broader class of imidazole derivatives is known to interact with various receptors and enzymes. The structural versatility of the imidazole scaffold suggests its potential for designing inhibitors for receptors like PAR-2, which is implicated in inflammation and pain. Further research in this area could uncover novel therapeutic applications for this chemical class.
Inhibitors of Dihydroorotate Dehydrogenase
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. nih.gov Consequently, DHODH is a validated target for cancer therapy. nih.gov Although the direct inhibition of DHODH by this compound is not explicitly detailed in the provided search results, the imidazole core is a common feature in many enzyme inhibitors. The development of imidazole-based compounds as DHODH inhibitors is an active area of research. For instance, other heterocyclic compounds are known to inhibit DHODH and induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing novel DHODH inhibitors.
Investigation of Antimicrobial Activities
The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. dovepress.comnih.gov Its derivatives have shown considerable promise in combating various pathogenic microbes, including fungi and bacteria. ajrconline.orgnih.gov
Imidazole-containing compounds are at the forefront of antifungal drug discovery. dovepress.comnih.gov The structural features of the imidazole ring are key to the antifungal activity of widely used azole antifungals, which primarily act by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov However, research into novel imidazole carboxamide derivatives suggests alternative mechanisms of action may also be at play. nih.gov
A series of (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides were identified as potent lead compounds against Candida species. nih.gov Notably, these derivatives demonstrated significant activity against Candida krusei, a species known for its intrinsic resistance to fluconazole. nih.gov Further investigation into the mechanism of these compounds revealed that, unlike traditional azoles, they did not inhibit ergosterol synthesis, pointing towards a different mode of antifungal action. nih.gov
Another study focused on the synthesis of 5-aminoimidazole-4-carboxamidrazones, which exhibited broad-spectrum activity against various Candida species, including C. albicans, C. krusei, and C. parapsilosis. researchgate.net Three compounds from this series showed particularly strong inhibition of C. krusei and Cryptococcus neoformans. nih.gov
The antifungal potential of imidazole derivatives extends to compounds like 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole, which displayed notable antifungal activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against tested fungal strains. nih.gov
Table 1: Antifungal Activity of Select Imidazole Derivatives
| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida sp. | Potent lead compounds, especially against fluconazole-resistant C. krusei. Mechanism does not involve ergosterol synthesis inhibition. | nih.gov |
| 5-aminoimidazole-4-carboxamidrazones | Candida sp., Cryptococcus neoformans | Broad-spectrum activity; three compounds strongly inhibited C. krusei and C. neoformans. | researchgate.netnih.gov |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Tested fungal strains | Appreciable antifungal activity (MIC; 12.5 μg mL-1). | nih.gov |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Tested fungal strains | Appreciable antifungal activity (MIC; 12.5 μg mL-1). | nih.gov |
| 5-chloro-1-methyl-4-nitroimidazole (B20735) | Candida albicans, Aspergillus niger | Excellent antifungal activity with a minimum bactericidal concentration of 2.5 mg/mL. | researchgate.net |
The imidazole nucleus is also a critical component in the design of new antibacterial agents. ajrconline.orgresearchgate.net Research has explored the efficacy of various imidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
In one study, a series of 5-aminoimidazole-4-carboxamidrazones were synthesized and screened for their antimicrobial properties. researchgate.net While all compounds showed some activity against Candida species, only a subset displayed fair to moderate activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net
Another area of investigation involves the synthesis of 4,5-diphenyl-1H-imidazoles. scirp.org While most of the synthesized compounds in this series did not show antibacterial activity, one derivative, compound 6d, was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org
Furthermore, the derivative 5-chloro-1-methyl-4-nitroimidazole has demonstrated antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 4.0 mg/mL. researchgate.net The mechanism of action for many imidazole-based antibacterial compounds involves interference with bacterial DNA replication and cell wall synthesis. nih.gov
Table 2: Antibacterial Activity of Select Imidazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5-aminoimidazole-4-carboxamidrazones | Staphylococcus aureus, Escherichia coli | A subset of compounds showed fair to moderate activity. | researchgate.net |
| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | Two-fold more potent than ciprofloxacin (MIC of 4 μg/mL). | scirp.org |
| 5-chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa, Klebsiella pneumoniae | Active at a concentration of 4.0 mg/mL. | researchgate.net |
| 2,5-disubstituted-N-alkyl imidazole derivatives (5g, 5c, 5d) | Enterococcus faecalis, Klebsiella pneumonia, Staphylococcus aureus | Exhibited strong, broad-spectrum inhibitory effects. | researchgate.net |
Contribution to Antitumor Research
The imidazole scaffold is a cornerstone in the development of novel anticancer agents. ijsrtjournal.comnih.govfrontiersin.orgijprajournal.com Its derivatives have been shown to exhibit antitumor activity through various mechanisms, including the inhibition of key enzymes and interference with cell proliferation. nih.govijsrtjournal.com
One of the earliest imidazole-based antitumor agents is dacarbazine, or 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide. nih.govnih.gov Pharmacological studies have detailed its properties as an antineoplastic agent. nih.gov More recently, 4-Amino-1H-imidazole-5-carboxamide has been identified as a crucial intermediate in the synthesis of temozolomide, an oral chemotherapy drug used to treat brain tumors. innospk.com
Research into new imidazole-based N-phenylbenzamide derivatives has shown promising cytotoxic potential against various cancer cell lines. frontiersin.org Specifically, derivatives 4e and 4f exhibited good activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM. frontiersin.org
Furthermore, a series of 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine derivatives were evaluated for their cytotoxic activity against human gastric cancer NUGC-3 cells. nih.gov Compound 22 from this series was found to be particularly potent, with an IC50 value of 0.05 μM. nih.gov Its anticancer action is believed to stem from interference with microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov
Table 3: Antitumor Activity of Select Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) | Various | An established antineoplastic agent. | nih.govnih.gov |
| 4-Amino-1H-imidazole-5-carboxamide | - | Key intermediate for the synthesis of the brain tumor drug, Temozolomide. | innospk.com |
| Imidazole-based N-phenylbenzamide derivatives (4e, 4f) | Lung (A549), Cervical (HeLa), Breast (MCF-7) | Good cytotoxic activity with IC50 values between 7.5 and 11.1 μM. | frontiersin.org |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22) | Human gastric cancer (NUGC-3) | Potent cytotoxicity with an IC50 value of 0.05 μM. | nih.gov |
Anti-inflammatory Applications of Imidazole Derivatives
Imidazole derivatives have attracted significant attention for their potential as anti-inflammatory agents. ajrconline.orgnih.gov These compounds can modulate inflammatory pathways by inhibiting specific enzymes and signaling molecules involved in the inflammatory response. ajrconline.orgorientjchem.org
One of the key mechanisms of action for the anti-inflammatory effects of imidazole derivatives is the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2). nih.govorientjchem.org By inhibiting these enzymes, imidazole compounds can reduce the production of pro-inflammatory mediators. orientjchem.org Additionally, some imidazole derivatives have been shown to modulate the activity of transcription factors like NF-κB, which plays a central role in regulating the expression of inflammatory cytokines. orientjchem.org
In a study evaluating di- and tri-substituted imidazoles, several compounds exhibited good in vivo anti-inflammatory activity. nih.gov For instance, compounds 2h, 2l, 3g, 3h, 3l, and 3m showed inhibition of inflammation ranging from 49.58% to 58.02%. nih.gov Notably, two compounds, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l), emerged as lead compounds with both significant anti-inflammatory and antifungal effects. nih.gov
Another study focused on novel imidazole derivatives targeting the p38 MAP kinase, a key enzyme in inflammatory signaling pathways. acs.org Compound AA6 from this series demonstrated considerable p38 MAP kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. acs.org
Table 4: Anti-inflammatory Activity of Select Imidazole Derivatives
| Compound/Derivative | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Di- and tri-substituted imidazoles (e.g., 2h, 2l, 3g, 3h, 3l, 3m) | In vivo anti-inflammatory test | Good anti-inflammatory activity (49.58% to 58.02% inhibition). | nih.gov |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Dual action | Good anti-inflammatory and antifungal effects. | nih.gov |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Dual action | Good anti-inflammatory and antifungal effects. | nih.gov |
| Imidazole derivative (AA6) | p38 MAP kinase inhibition | Considerable inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. | acs.org |
Q & A
Q. What are the common synthetic routes for 5-Chloro-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves condensation reactions and functional group modifications. For example, a related imidazole derivative (5-hydroxy-1H-imidazole-4-carboxamide) is synthesized by reacting 2-amino malonamide with a carboxylic acid derivative under controlled conditions . Adapting this method, substituting hydroxyl with chlorine may require chlorinating agents (e.g., POCl₃) or electrophilic substitution. Optimization includes adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures intermediate purity. Yield improvements (≥80%) are achievable via recrystallization from ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
Q. What are the key safety considerations and storage protocols for handling this compound in laboratory settings?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; compound may irritate mucous membranes (as noted for structurally similar imidazoles) .
- Storage : Store in airtight glass containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis. Stability studies indicate degradation >5% after 6 months at 4°C .
- Waste Disposal : Neutralize with dilute NaOH before incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields or by-product formation when using different acidic catalysts?
Methodological Answer: Contradictions in yields (e.g., 60% vs. 85%) often arise from catalyst choice (e.g., HCl vs. H₂SO₄). Systematic comparison via Design of Experiments (DoE) can isolate variables:
- Parameter Screening : Test catalysts (Lewis vs. Brønsted acids), concentrations (0.1-1.0 M), and reaction times.
- By-Product Analysis : Use LC-MS to identify side products (e.g., dechlorinated derivatives or dimerization artifacts).
- Mechanistic Studies : DFT calculations predict transition states to explain catalyst efficacy .
Q. What mechanistic insights explain the reactivity of the chloro substituent in nucleophilic substitution reactions involving this compound?
Methodological Answer: The chloro group at position 5 exhibits moderate electrophilicity due to resonance stabilization by the imidazole ring. In SNAr reactions, activation by electron-withdrawing groups (e.g., carboxamide) facilitates displacement with amines or thiols. Kinetic studies (monitored by ¹H NMR) reveal pseudo-first-order kinetics in DMF at 50°C, with rate constants ~10⁻³ s⁻¹. Steric hindrance from the carboxamide may limit reactivity, necessitating polar aprotic solvents (e.g., DMSO) .
Q. What strategies are effective in minimizing degradation during long-term storage, based on stability studies of similar imidazole derivatives?
Methodological Answer:
- Lyophilization : Freeze-drying reduces hydrolysis risk, extending stability to >12 months .
- Additives : Include radical scavengers (e.g., BHT at 0.01% w/v) to prevent oxidative degradation.
- Packaging : Use amber vials with PTFE-lined caps to block UV light and moisture ingress .
- Stability-Indicating Assays : Regular HPLC analysis under accelerated conditions (40°C/75% RH) predicts shelf life via Arrhenius modeling .
Data Contradiction Analysis
Example : Conflicting melting points (e.g., 165–166°C vs. 160–162°C) may stem from polymorphic forms or impurities. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
